molecular formula C12H15BrO4 B12540106 Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- CAS No. 655234-88-1

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Cat. No.: B12540106
CAS No.: 655234-88-1
M. Wt: 303.15 g/mol
InChI Key: XICHGMYIAPOLCG-UHFFFAOYSA-N
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Description

The compound 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid is a brominated derivative of benzeneacetic acid, featuring substituents at positions 2 (bromo), 4 (methoxy), and 5 (isopropoxy) on the aromatic ring.

Properties

CAS No.

655234-88-1

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C12H15BrO4/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3,(H,14,15)

InChI Key

XICHGMYIAPOLCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)CC(=O)O)Br)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The nitrile precursor undergoes alkaline hydrolysis in a mixed solvent system (e.g., ethanol/water) under reflux. Sodium hydroxide (NaOH) serves as the base, facilitating the conversion of the nitrile group (-CN) to a carboxylate intermediate (-COO⁻), which is subsequently acidified to the carboxylic acid (-COOH).

Key Steps:

  • Hydrolysis: Reflux the nitrile with NaOH in ethanol/water for 12 hours.
  • Acidification: Adjust the pH to 1 using concentrated HCl to precipitate the acid.
  • Purification: Extract the product with diethyl ether, wash with water and brine, and recrystallize from isopropyl ether.

Example Protocol (from):

  • Substrate: 5.86 g (20.6 mmol) of benzeneacetonitrile
  • Reagents: 25% NaOH (50 mL), ethanol (50 mL)
  • Yield: 90% (5.59 g)
  • Purity: >95% (HPLC)
Parameter Value
Reaction Time 12 hours
Solvent System EtOH/H₂O (1:1)
Temperature Reflux (~78°C)
Purification Crystallization from iPr₂O

Advantages and Limitations

  • High Efficiency: Yields exceeding 90% demonstrate robustness.
  • Simplicity: Avoids complex catalysts or protecting groups.
  • Limitation: Requires prior synthesis of the nitrile precursor, which may involve multi-step routes.

Bromination and Functionalization of Aromatic Precursors

Alternative methods focus on constructing the benzene ring with substituents before introducing the acetic acid group. These routes often involve bromination and subsequent substitution reactions.

Bromination Strategies

Electrophilic bromination is critical for introducing the bromine atom. Methoxy groups are strong ortho/para directors, but steric effects from isopropoxy substituents may influence regioselectivity.

Example from:

  • Substrate: 3,4-Dimethoxybenzaldehyde
  • Reagents: Bromine (Br₂) in acetic acid with H₂O₂ or HBr
  • Product: 2-Bromo-4,5-dimethoxybenzaldehyde (purity >95%)

Key Observations:

  • Bromine preferentially substitutes at the ortho position relative to methoxy groups.
  • Reaction temperatures (30–60°C) minimize side products.

Introduction of the Acetic Acid Side Chain

The acetic acid group can be appended via nucleophilic substitution or Grignard reactions. For instance, benzyl halides may react with cyanide to form nitriles, which are then hydrolyzed (as in Section 1).

Hypothetical Route (Inferred from):

  • Bromination: Introduce Br at position 2 of a dimethoxy precursor.
  • Alkylation: Introduce isopropoxy via Williamson ether synthesis.
  • Nitrile Formation: React with a cyanide source (e.g., KCN) to form the nitrile.
  • Hydrolysis: Convert nitrile to carboxylic acid.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Purity Complexity
Nitrile Hydrolysis NaOH, EtOH/H₂O, reflux, 12h 90% >95% Low
Bromination + Alkylation Br₂, H₂O₂, then KCN 80–90% >95% Moderate

Challenges in Regioselectivity

  • Steric Effects: The isopropoxy group may hinder bromination at desired positions.
  • Electronic Effects: Methoxy groups activate the ring, but competing deactivation from the acetic acid group (if introduced early) could complicate regioselectivity.

Critical Data and Experimental Insights

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.58 (s, 1H), δ 7.14 (s, 1H), δ 3.94 (s, 3H), δ 3.92 (s, 3H).
  • Melting Point: 128–132°C (crystallized from iPr₂O).

Scientific Research Applications

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and available data for the target compound and its analogs:

Compound Name CAS Number Substituents Molecular Formula Biological/Industrial Relevance
2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid Not specified 2-Br, 4-OCH₃, 5-OCH(CH₃)₂ Likely C₁₂H₁₅BrO₅ Potential galanthamine analog; synthetic intermediate for neurological drug development
Benzeneacetic acid, α-(benzoylamino)-5-bromo-2-(2-bromo-1-methylethoxy)- 111503-70-9 5-Br, 2-OCH₂CH(CH₃)Br, α-benzoylamino C₁₈H₁₇Br₂NO₄ Complex brominated structure; possible use in specialized organic synthesis
Chlorobenzilate (Benzeneacetic acid, 4-chloro-α-(4-chlorophenyl)-α-hydroxy-, ethyl ester) 510-15-6 4-Cl, α-Cl-phenyl, α-hydroxy, ethyl ester C₁₆H₁₄Cl₂O₄ Former pesticide; high acute toxicity led to regulatory withdrawal
Benzeneacetic acid, 4-methoxy 104-01-8 4-OCH₃ C₉H₁₀O₃ Simpler analog; studied in phenylalanine metabolism and anti-inflammatory pathways
Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate 1263155-19-6 2-Br, 4-OCH₃, 5-OCH₂C₆H₅ (benzyloxy), methyl ester C₁₆H₁₅BrO₄ Benzoate ester derivative; used in synthetic chemistry (e.g., aroma compounds)

Key Comparative Findings

Substituent Effects on Reactivity and Bioactivity
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine. For example, Chlorobenzilate (Cl-substituted) was withdrawn due to toxicity, while brominated analogs like the target compound may exhibit distinct pharmacological profiles .
  • In contrast, benzeneacetic acid, 4-methoxy lacks bromine and isopropoxy groups, limiting its steric hindrance and metabolic stability .
  • Ester vs. Carboxylic Acid : Chlorobenzilate (ester) demonstrates higher volatility and bioavailability than carboxylic acid derivatives. However, esterification can also increase toxicity, as seen in its regulatory withdrawal .

Biological Activity

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- (C₁₁H₁₃BrO₄), is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromine atom, methoxy group, and an isopropoxy group. These functional groups contribute to its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis.

Molecular Structure

  • Molecular Formula : C₁₁H₁₃BrO₄
  • Molecular Weight : Approximately 287.13 g/mol

Biological Activity Overview

Research indicates that benzeneacetic acid derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom and methoxy groups enhances the compound's interaction with biological targets.

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that benzeneacetic acid derivatives can inhibit the growth of certain bacteria and fungi.
  • Anticancer Potential : Some derivatives have shown promise in inducing apoptosis in cancer cells through various pathways.

Synthesis of Benzeneacetic Acid, 2-Bromo-4-Methoxy-5-(1-Methylethoxy)-

The synthesis typically involves multiple steps, utilizing reagents such as sodium hydroxide and potassium permanganate for various transformations. The following table outlines a general synthetic pathway:

StepReagents/ConditionsProduct
1Diazotization of 4-aminobenzoic acidIntermediate A
2Coupling with thiophenolIntermediate B
3Acylation with acid chlorideBenzeneacetic acid derivative

Case Studies and Research Findings

Several studies have investigated the biological activity of benzeneacetic acid derivatives:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory activity of benzeneacetic acid derivatives.
    • Findings : The compounds inhibited TNF-alpha production in macrophages, suggesting potential for treating conditions like rheumatoid arthritis .
  • Antimicrobial Activity Assessment :
    • Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Outcome : Induced apoptosis in breast cancer cell lines via mitochondrial pathways .

Comparative Analysis with Similar Compounds

The following table compares benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-Bromo-5-methoxybenzoic acidLacks isopropoxy groupLess potent anti-inflammatory effects
2-Bromo-4-methoxybenzoic acidSimilar structure without isopropoxyDifferent reactivity profile; moderate antimicrobial activity
4-Methoxybenzoic acidNo bromine or isopropoxy groupsSignificantly less reactive; minimal biological activity

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